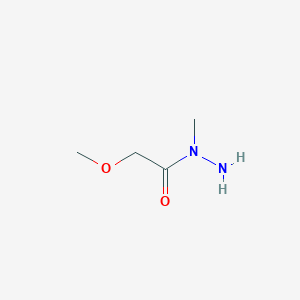
4-difluoromethanesulfonylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Difluoromethanesulfonylbenzene-1,2-diamine, also known as 4-DFMSD, is a versatile and widely used chemical compound. It is a type of diamine, which is a compound composed of two amino groups connected by a single bond. 4-DFMSD has been used in a variety of scientific research applications and is known for its high reactivity and ability to form strong bonds with other compounds. This article will discuss the synthesis method of 4-DFMSD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学研究应用
4-difluoromethanesulfonylbenzene-1,2-diamine has a wide range of scientific research applications. It is used as a reagent in organic synthesis to form carbon-carbon bonds, and it is also used as a catalyst in various chemical reactions. It has also been used in the synthesis of drugs, dyes, and other organic compounds. Additionally, it has been used to study the structure and properties of proteins, and it has been used in the study of enzyme kinetics and enzyme inhibition.
作用机制
4-difluoromethanesulfonylbenzene-1,2-diamine is a nucleophile, which means that it is capable of forming a covalent bond with a positively charged atom or molecule. When 4-difluoromethanesulfonylbenzene-1,2-diamine reacts with a positively charged atom or molecule, a new covalent bond is formed between the two molecules. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
4-difluoromethanesulfonylbenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
4-difluoromethanesulfonylbenzene-1,2-diamine has several advantages for lab experiments. It is highly reactive, which means that it can form strong bonds with other compounds. It is also relatively inexpensive, which makes it a cost-effective reagent for organic synthesis. Additionally, it is relatively non-toxic, which makes it safe to use in a laboratory setting. One of the main limitations of 4-difluoromethanesulfonylbenzene-1,2-diamine is that it is highly exothermic, which means that it produces a large amount of heat when it reacts with other compounds. This can be dangerous if proper safety precautions are not taken.
未来方向
There are a number of potential future directions for 4-difluoromethanesulfonylbenzene-1,2-diamine. One potential application is in the development of new drugs and other organic compounds. Additionally, it could be used to study the structure and properties of proteins and enzymes, as well as to study enzyme inhibition. It could also be used to develop new catalysts for chemical reactions. Finally, it could be used in the development of new materials and nanomaterials.
合成方法
4-difluoromethanesulfonylbenzene-1,2-diamine is synthesized by the nucleophilic substitution reaction of 4-difluoromethanesulfonyl chloride with 1,2-diaminobenzene. This reaction occurs in the presence of a base, such as potassium carbonate, and the resulting product is 4-difluoromethanesulfonylbenzene-1,2-diamine. This reaction is highly exothermic and produces a large amount of heat, so it is important to use proper safety precautions when performing the reaction.
属性
IUPAC Name |
4-(difluoromethylsulfonyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDBGMVLQFUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethanesulfonylbenzene-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)







